molecular formula C8H6FNO B1333161 5-Fluoro-2-methylbenzoxazole CAS No. 701-16-6

5-Fluoro-2-methylbenzoxazole

Cat. No. B1333161
CAS RN: 701-16-6
M. Wt: 151.14 g/mol
InChI Key: GYRZYFSJULFMCS-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylbenzoxazole is a chemical compound with the molecular formula C8H6FNO. It is a liquid at 20°C and should be stored under inert gas . It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Synthesis Analysis

Benzoxazole derivatives have been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The traditional approach for benzoxazole synthesis is the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions .


Molecular Structure Analysis

The molecular weight of 5-Fluoro-2-methylbenzoxazole is 151.14 . It is a bicyclic planar molecule .


Chemical Reactions Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization .


Physical And Chemical Properties Analysis

5-Fluoro-2-methylbenzoxazole has a boiling point of 90 °C/10 mmHg, a flash point of 78 °C, a specific gravity of 1.23, and a refractive index of 1.52 .

Scientific Research Applications

Thermochemical Properties

A study focused on the energetic properties of 5-fluoro-2-methylbenzoxazole (FMBO), examining its enthalpies of formation in both liquid and gaseous states. This research utilized calorimetric techniques and computational calculations to understand FMBO's thermochemical behavior, contributing to the broader knowledge of fluorobenzazoles in scientific research (Silva, Gonçalves, & Silva, 2018).

Antitumor Properties

FMBO has been studied for its potential antitumor properties. One research investigated the synthesis and in vitro biological properties of fluorinated benzothiazoles, including derivatives of FMBO, demonstrating potent cytotoxicity against certain human breast cancer cell lines, suggesting FMBO's relevance in cancer research (Hutchinson et al., 2001).

Analytical Method Development

A study developed an analytical method for the separation of FMBO positional isomers using high-performance liquid chromatography. This research provides a reference for the separation and detection of 2-arylbenzoxazole isomers, critical for the accurate characterization of substances like FMBO in various scientific applications (Wang, 2013).

PET Imaging Agents

FMBO derivatives have been examined for their potential as PET (positron emission tomography) imaging agents for cancer. This research explores the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, a category that includes FMBO, to image tyrosine kinase in cancers, showcasing FMBO's potential utility in diagnostic imaging (Wang et al., 2006).

Bioactivation in Antitumor Activities

Another study explored the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, including FMBO, by human cytochrome P450 enzymes. This research highlights the metabolic pathways and the role of these enzymes in FMBO's antitumor activities, contributing to our understanding of its mechanism of action in cancer therapeutics (Wang & Guengerich, 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid . Skin corrosion/irritation and serious eye damage/eye irritation may occur. Specific target organ toxicity can occur after single exposure, with the respiratory system being the target organ .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, it is expected that future research will continue to explore the potential of this compound in various fields.

properties

IUPAC Name

5-fluoro-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRZYFSJULFMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377682
Record name 5-Fluoro-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylbenzoxazole

CAS RN

701-16-6
Record name 5-Fluoro-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701-16-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ALR Silva, JM Gonçalves, MDMCR da Silva - The Journal of Chemical …, 2018 - Elsevier
… Hence, we report new experimental results for the energies of combustion and the enthalpies of vaporization of two benzazole fluorinated derivatives, the 5-fluoro-2-methylbenzoxazole, …
Number of citations: 6 www.sciencedirect.com
ALR Silva, VMF Morais, MDMCR da Silva - The Journal of Chemical …, 2018 - Elsevier
… -mercaptobenzimidazole [6], 2-phenylbenzoxazole, 2-phenylbenzothiazole, 2-(2-hydroxyphenyl)benzoxazole and 2-(2-hydroxyphenyl)benzothiazole [7], 5-fluoro-2-methylbenzoxazole …
Number of citations: 6 www.sciencedirect.com
E Paulechka, A Kazakov - Journal of Chemical & Engineering …, 2019 - ACS Publications
… The value for 5-fluoro-2-methylbenzoxazole (20) is not shown because of a large deviation (−8.7 kJ·mol –1 ). For 5-fluorouracil (1) and (trifluoromethyl)benzene (17), only the most …
Number of citations: 16 pubs.acs.org
JJ Lee, J Kim, YM Jun, BM Lee, BH Kim - Tetrahedron, 2009 - Elsevier
One-pot reduction-triggered heterocyclizations from 2-nitrophenols to benzoxazoles and from 1-aryl-2-nitroethanones to oxazoles were investigated. In the presence of indium/AcOH in …
Number of citations: 69 www.sciencedirect.com
BN Solomonov, MI Yagofarov - Journal of Molecular Liquids, 2020 - Elsevier
An approach for the calculation of the vaporization enthalpies of aromatic and heteroaromatic compounds at T = 298.15 K with accuracy competitive with experiment was proposed. The …
Number of citations: 35 www.sciencedirect.com
W Mao - depositonce.tu-berlin.de
This dissertation focuses on the development of asymmetric conjugate addition of silicon nucleophiles or silicon pronucleophiles to activated alkenes, providing general and efficient …
Number of citations: 3 depositonce.tu-berlin.de
W Mao - 2021 - search.proquest.com
This dissertation focuses on the development of asymmetric conjugate addition of silicon nucleophiles or silicon pronucleophiles to activated alkenes, providing general and efficient …
Number of citations: 4 search.proquest.com

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